1,2-Distearoyllecithin
Overview
Description
1,2-Distearoyllecithin, also known as 1,2-Distearoyl-sn-glycero-3-phosphocholine, is a phosphatidylcholine compound. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in cell membrane structure and function .
Preparation Methods
1,2-Distearoyllecithin can be synthesized through various methods. One common synthetic route involves the esterification of stearic acid with glycerophosphocholine. The reaction typically requires a catalyst such as sulfuric acid and is conducted under reflux conditions to ensure complete esterification. Industrial production methods often involve the use of enzymatic processes to achieve higher specificity and yield .
Chemical Reactions Analysis
1,2-Distearoyllecithin undergoes several types of chemical reactions, including:
Oxidation: This reaction can occur at the fatty acid chains, leading to the formation of peroxides and other oxidative products.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce stearic acid and glycerophosphocholine.
Substitution: The choline headgroup can undergo substitution reactions with various reagents to form different derivatives.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrochloric acid for hydrolysis, and alkyl halides for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1,2-Distearoyllecithin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of phospholipids in various chemical environments.
Biology: It plays a role in the study of cell membrane dynamics and lipid-protein interactions.
Medicine: It is used in drug delivery systems, particularly in the formulation of liposomes for targeted drug delivery.
Industry: It is utilized in the production of cosmetics and food products as an emulsifier and stabilizer
Mechanism of Action
The mechanism of action of 1,2-Distearoyllecithin involves its incorporation into biological membranes. It interacts with other lipids and proteins within the membrane, influencing membrane fluidity and permeability. This interaction can affect various cellular processes, including signal transduction and membrane trafficking. The molecular targets and pathways involved include membrane-bound enzymes and receptors .
Comparison with Similar Compounds
1,2-Distearoyllecithin is similar to other phosphatidylcholines such as 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine and 1,2-Dioleoyl-sn-glycero-3-phosphocholine. its unique fatty acid composition (stearic acid) gives it distinct physical and chemical properties. For example, this compound has a higher melting point compared to 1,2-Dioleoyl-sn-glycero-3-phosphocholine, making it more suitable for applications requiring higher thermal stability .
Similar Compounds
- 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine
- 1,2-Dimyristoyl-sn-glycero-3-phosphocholine
Properties
IUPAC Name |
2,3-di(octadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H88NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h42H,6-41H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRJAVPSFFCBXDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H88NO8P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20963380 | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
790.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4539-70-2, 97281-48-6 | |
Record name | Distearoylphosphatidylcholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4539-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2-Distearoyllecithin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004539702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydrogenated soybean phosphatidylcholine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097281486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2-Distearoyllecithin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14099 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 1,2-Distearoyllecithin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20963380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phosphatidylcholines, soya, hydrogenated | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.096.816 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DISTEAROYLPHOSPHATIDYLCHOLINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EAG959U971 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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